Methyl 2-(morpholinomethyl)benzoate

Overview

Description

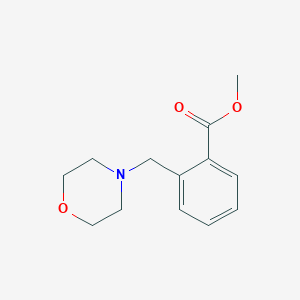

Methyl 2-(morpholinomethyl)benzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a morpholine ring attached to a methyl benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(morpholinomethyl)benzoate typically involves the reaction of methyl 2-formylbenzoate with morpholine in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic addition mechanism, where the morpholine attacks the carbonyl carbon of the formyl group, followed by cyclization to form the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Methyl 2-(morpholinomethyl)benzoate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring or the morpholine ring are replaced by other groups. Common reagents for these reactions include halogens, sulfonyl chlorides, and alkylating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halogens, sulfonyl chlorides, alkylating agents, often in the presence of a base or acid catalyst.

Major Products:

Oxidation: Carboxylic acids, aldehydes, ketones.

Reduction: Alcohols, amines.

Substitution: Various substituted benzoates and morpholine derivatives.

Scientific Research Applications

Chemistry: Methyl 2-(morpholinomethyl)benzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, this compound can be used to study the interactions of morpholine-containing molecules with biological targets. It may also serve as a precursor for the synthesis of bioactive compounds.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. Its structural features make it a candidate for the development of molecules with therapeutic properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(morpholinomethyl)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The morpholine ring can enhance the compound’s binding affinity and selectivity for its target, while the benzoate moiety can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Methyl 2-(piperidin-1-ylmethyl)benzoate: Similar structure but with a piperidine ring instead of a morpholine ring.

Methyl 2-(pyrrolidin-1-ylmethyl)benzoate: Contains a pyrrolidine ring instead of a morpholine ring.

Methyl 2-(azepan-1-ylmethyl)benzoate: Features an azepane ring in place of the morpholine ring.

Uniqueness: Methyl 2-(morpholinomethyl)benzoate is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. The morpholine ring can enhance solubility, stability, and binding interactions, making this compound distinct from its analogs with different ring systems.

Biological Activity

Methyl 2-(morpholinomethyl)benzoate is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This compound is characterized by the presence of a morpholine ring attached to a methyl benzoate moiety, which endows it with unique properties that may influence its biological activity. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

- Chemical Formula : CHNO

- Molecular Weight : 221.25 g/mol

The structure consists of a benzoate group linked to a morpholine derivative, which may enhance its interaction with biological targets due to the morpholine's ability to participate in hydrogen bonding and other non-covalent interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzymatic activity by binding to active or allosteric sites, thereby modulating biochemical pathways. This mechanism is crucial for its potential applications in drug design and development.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For instance, studies have shown that compounds in this class can inhibit the growth of various bacterial strains, including multidrug-resistant strains. The minimal inhibitory concentrations (MICs) for related compounds have been reported as low as 0.03125 μg/mL against certain Gram-positive bacteria .

Anticancer Activity

In vitro studies have demonstrated that this compound derivatives exhibit antiproliferative effects against cancer cell lines. For example, related compounds have shown IC values as low as 0.044 μM against H1975 cells, indicating potent anticancer activity . The mechanism involves inducing apoptosis and cell cycle arrest, particularly in the S/G2 phase, which is critical for cancer treatment strategies.

Insecticidal Activity

Methyl benzoate derivatives have also been investigated for their insecticidal properties. One study highlighted the larvicidal effects of methyl benzoate against mosquito larvae, suggesting potential applications in pest control . The lethal concentration (LC50) values were found to be 61 ppm for Aedes albopictus larvae, indicating its effectiveness as an environmentally friendly insecticide.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. Below is a summary table comparing key biological activities:

| Compound | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) | Insecticidal Activity (LC50) |

|---|---|---|---|

| This compound | <0.03125 μg/mL | 0.044 μM | 61 ppm |

| Methyl 2-bromo-4-(morpholin-4-yl)benzoate | <0.05 μg/mL | 0.050 μM | - |

| Methyl benzoate | - | - | 200 ppm |

Case Studies

- Anticancer Study : A study focusing on the synthesis of various derivatives of methyl benzoate indicated that certain modifications could enhance anticancer activity significantly compared to the parent compound .

- Antimicrobial Efficacy : Another research project evaluated the antimicrobial efficacy of morpholine-containing compounds against Staphylococcus aureus and Escherichia coli, demonstrating promising results for drug development .

Properties

IUPAC Name |

methyl 2-(morpholin-4-ylmethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-16-13(15)12-5-3-2-4-11(12)10-14-6-8-17-9-7-14/h2-5H,6-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOVTXOMBUAEJSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1CN2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80564756 | |

| Record name | Methyl 2-[(morpholin-4-yl)methyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135651-46-6 | |

| Record name | Methyl 2-[(morpholin-4-yl)methyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.